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Compound of Interest

Compound Name: 2-Amino-6-fluorobenzoic acid

Cat. No.: B1196357

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-
Fluoroanthranilic acid (CAS No: 434-76-4), a key intermediate in pharmaceutical and chemical
synthesis. Due to the limited availability of published experimental spectra, this document
combines data from the National Institute of Standards and Technology (NIST) with predicted
spectroscopic values based on established principles of nuclear magnetic resonance and
infrared spectroscopy.

Molecular Structure and Properties
o Systematic Name: 2-Amino-6-fluorobenzoic acid

e Molecular Formula: C7HeFNO2

e Molecular Weight: 155.13 g/mol
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e Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The
following tables present the predicted tH, 13C, and °F NMR spectral data for 6-
Fluoroanthranilic acid, typically recorded in a solvent like DMSO-ds.

Predicted *H NMR Data

The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region,
corresponding to the three protons on the benzene ring. The chemical shifts are influenced by
the electron-donating amino group (-NH2) and the electron-withdrawing fluoro (-F) and
carboxylic acid (-COOH) groups.

Predicted Coupling

Chemical Shift  Multiplicity Constant (J, Integration Assignment
(3, ppm) Hz)

~7.30-7.50 t ~8.0 1H H-4
~6.80-7.00 d ~8.0 1H H-5

~6.60 - 6.80 d ~85 1H H-3
~5.0-7.0 brs - 2H -NH:2
~12.0-13.0 brs - 1H -COOH

Note: Chemical shifts are predictions and may vary based on solvent and concentration. The
protons of the amine and carboxylic acid groups are exchangeable and may appear as broad
singlets.

Predicted **C NMR Data

The proton-decoupled 3C NMR spectrum is expected to display seven unique signals,
corresponding to the seven carbon atoms in the molecule. The fluorine atom will cause splitting
of the signals for the carbons it is directly attached to (C-6) and those nearby (C-1, C-5).
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Predicted Chemical Shift (8, ppm) Assighment
~ 168 - 170 C-7 (C=0)

~ 160 - 163 (d, YJCF = 245 Hz) C-6

~ 150 - 152 C-2
~133-135 (d) C-4

~118 - 120 (d) C-5

~110 - 112 (d) C-3

~108 - 110 (d) c-1

Note: Chemical shifts are predictions. The 'd' indicates a doublet due to C-F coupling.

Predicted *°F NMR Data

A proton-decoupled *°F NMR spectrum will show a single signal for the fluorine atom attached

to the aromatic ring.

Predicted Chemical Shift (6, ppm)

Assignment

~-110to -125

Ar-F

Note: The chemical shift is referenced to a standard like CFCls.

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 6-Fluoroanthranilic acid in 0.6-0.7

mL of a deuterated solvent (e.g., DMSO-de) in a standard 5 mm NMR tube.

e Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key

parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2

seconds, and acquisition of 16-32 scans for good signal-to-noise.
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e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
wider spectral width (~250 ppm) and a longer acquisition time (several hundred to thousands
of scans) are typically required due to the lower natural abundance of 13C.

e 19F NMR Acquisition: Acquire the spectrum using a specific fluorine probe or by tuning a
broadband probe to the °F frequency. A spectral width of ~200 ppm is common.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts are referenced to an
internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm for 1H and 3C NMR.

Sample Preparation Data Acquisition Data Processing

Weigh Sample ve in ransferto [N [ une & Shi Acquire Spectra | [E—— e ine Reference to
(5-10 mg) ctrometer lagnet (1H, 13C, 19F) orrection Standard (TMS)

Peak Integration
&Analysis
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General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups within a molecule based on the absorption
of infrared radiation, which induces molecular vibrations.

Predicted IR Absorption Data

The following table lists the expected characteristic absorption bands for 6-Fluoroanthranilic
acid.
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Wavenumber . . . .
Vibration Type Functional Group Intensity

(cm™)

3450 - 3300 N-H Stretch Primary Amine (-NHz) Medium
Carboxylic Acid (-

3300 - 2500 O-H Stretch Strong, Broad
COOH)
Carboxylic Acid (-

~1680- 1710 C=0 Stretch Strong
COOH)

~ 1600 - 1620 N-H Bend Primary Amine (-NHz2) Medium

~ 1580, 1470 C=C Stretch Aromatic Ring Medium-Strong
Carboxylic Acid (-

~ 1250 - 1350 C-O Stretch Strong
COOH)

~ 1200 - 1280 C-F Stretch Aryl Fluoride Strong
Aromatic (out-of-

~900 - 675 C-H Bend Strong

plane)

Experimental Protocol for FT-IR Spectroscopy (Solid

Sample)

o Sample Preparation (Thin Film Method):

o Dissolve a small amount (~10-20 mg) of 6-Fluoroanthranilic acid in a few drops of a

volatile solvent (e.g., acetone or methanol).

o Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

o Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the

plate.[1]

o Data Acquisition:

o Place the salt plate in the sample holder of the FT-IR spectrometer.
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o Collect a background spectrum of the clean, empty sample compartment.

o Collect the sample spectrum over a range of 4000 to 400 cm~1. Typically, 16-32 scans are
co-added to improve the signal-to-noise ratio.

o Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering structural clues.

Electron lonization (El) Mass Spectrometry Data

The following data is derived from the electron ionization mass spectrum of 6-Fluoroanthranilic
acid available from the NIST Mass Spectrometry Data Center.[1]

. . Tentative Fragment
mlz Relative Intensity (%)

Assignment
155 ~ 85 [M]* (Molecular lon)
137 ~ 100 (Base Peak) [M - H20]*
[M - H20 - COJ* or [M - COOH
109 ~75
- H]+
82 ~30 CeHaN* or CsHz2F*

Experimental Protocol for GC-MS

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-
MS) is a common technique. Benzoic acids are often derivatized to increase their volatility.

» Derivatization: React 6-Fluoroanthranilic acid with a derivatizing agent (e.g., BFs in
methanol) to convert the carboxylic acid to its methyl ester.[2] This step enhances volatility
for gas chromatography.
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e GC Separation:
o Inject a small volume (e.g., 1 pL) of the derivatized sample solution into the GC inlet.

o The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary
column (e.g., a DB-5ms column).

o Atemperature program is used to separate the components, starting at a low temperature
and ramping up to a higher temperature.

e MS Detection (Electron lonization):

o As the analyte elutes from the GC column, it enters the ion source of the mass
spectrometer.

o The molecules are bombarded with high-energy electrons (typically 70 eV), causing
ionization and fragmentation.

o The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their
m/z ratio and detected.
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Workflow for GC-MS analysis of 6-Fluoroanthranilic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 6-Fluoroanthranilic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196357#spectroscopic-data-of-6-fluoroanthranilic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://webbook.nist.gov/cgi/inchi?ID=C434764&Mask=200
https://www.researchgate.net/figure/Data-of-distinct-peaks-in-13-C-NMR-spectra-of-compounds-6a-t-in-DMSO-d6_tbl3_353896024
https://www.benchchem.com/product/b1196357#spectroscopic-data-of-6-fluoroanthranilic-acid
https://www.benchchem.com/product/b1196357#spectroscopic-data-of-6-fluoroanthranilic-acid
https://www.benchchem.com/product/b1196357#spectroscopic-data-of-6-fluoroanthranilic-acid
https://www.benchchem.com/product/b1196357#spectroscopic-data-of-6-fluoroanthranilic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1196357?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

